molecular formula C14H16O3 B4653262 4,8-dimethyl-7-propoxy-2H-chromen-2-one

4,8-dimethyl-7-propoxy-2H-chromen-2-one

Cat. No.: B4653262
M. Wt: 232.27 g/mol
InChI Key: GBEJSBKDGPVELN-UHFFFAOYSA-N
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Description

4,8-dimethyl-7-propoxy-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry and neuroscience research. While specific biological data for this compound is limited in the public domain, its core structure is a key scaffold in the development of potent ligands for serotonin receptors. Structural analogs of this compound, featuring the 4,8-dimethylcoumarin core and an alkoxypropyl linker, have demonstrated high-affinity binding to serotonin receptors (5-HT 1A and 5-HT 2A ) in the nanomolar range . This makes related compounds valuable tools for investigating the serotonin system's role in central nervous system disorders. Research into similar coumarin-piperazine hybrids suggests potential utility in studying novel antidepressant mechanisms, as they can act as receptor antagonists or partial agonists . The propoxy linker at the 7-position is a critical structural feature known to optimize receptor affinity in this class of molecules . This compound is provided for research purposes such as biochemical profiling, receptor binding assays, and as a synthetic intermediate for further chemical exploration. Researchers can utilize it to probe structure-activity relationships (SAR) within the coumarin family. All materials are strictly for Research Use Only. They are not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4,8-dimethyl-7-propoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-4-7-16-12-6-5-11-9(2)8-13(15)17-14(11)10(12)3/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEJSBKDGPVELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-7-propoxy-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with propyl bromide in the presence of a base like potassium carbonate (K2CO3) can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-7-propoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4,8-Dimethyl-7-propoxy-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It exhibits various biological activities, making it a subject of study for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-7-propoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 4,8-dimethyl-7-propoxy-2H-chromen-2-one and related chromenone derivatives:

Compound Substituents Key Properties Biological Activity Synthesis
This compound 4,8-Me; 7-OPr Lipophilic; no polar groups Not reported in evidence (likely modulated by alkyl groups) Not detailed in evidence, but likely via alkylation of hydroxy precursors
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 4-Pr; 5,7-OH Hydrophilic (OH groups); moderate solubility Antimicrobial, antitumor (docking studies suggest DNA/target interactions) Multistep synthesis involving propylation and hydroxylation
8-Chloro-7-hydroxy-4-aryl-2H-chromen-2-one 8-Cl; 7-OH; 4-Ar (Ph, NO₂Ph) Electrophilic (Cl, NO₂); acidic (OH) Enhanced reactivity in condensation reactions (e.g., sulfonic acid-mediated synthesis) Sulfuric acid-mediated cyclization of chlororesorcinol and aroylacetates
Aminoethoxy-substituted chromenones 7-(dialkylaminoethoxy) Amphiphilic (polar side chains); protonatable amines Cytotoxic against A549 lung cancer cells (LD₅₀: 5.0–34.2 μM); selective activity Side-chain alkylation of hydroxy precursors
2-(4-MePh)-7-(2-MePrO)-4H-chromen-4-one 2-(4-MePh); 7-O(2-MePr) Stabilized by π-π stacking and C–H···O contacts Not reported; structural studies emphasize crystal packing Alkylation of hydroxy precursors with brominated reagents
3-Ethyl-4,8-dimethyl-7-(phenylpropanoyloxy) 3-Et; 4,8-Me; 7-O(1-oxo-1-phenylpropan-2-yl) Steric hindrance from bulky substituent; chiral center Not reported; complex substituent may influence receptor binding Multistep synthesis involving esterification and alkylation

Key Observations :

Substituent Effects on Bioactivity: Aminoethoxy side chains (e.g., diethylaminoethoxy in ) significantly enhance cytotoxicity against lung cancer cells compared to alkyl or alkoxy groups . For example, compound 6 (dimethylaminoethoxy) showed an LD₅₀ of 5.0 μM in A549 cells, whereas the target compound’s propoxy group may reduce polarity and alter cell permeability .

Synthetic Approaches: Chlorinated derivatives () are synthesized via acid-catalyzed cyclization, whereas alkoxy-substituted compounds (e.g., the target compound) likely require base-mediated alkylation of phenolic precursors . Bulky substituents (e.g., phenylpropanoyloxy in ) necessitate multistep esterification, increasing synthetic complexity .

Structural and Physical Properties: The target compound’s methyl and propoxy groups contribute to a planar chromenone core, similar to the coplanar structure observed in ’s derivative, but lack stabilizing hydrogen bonds .

Q & A

Q. What are the standard synthetic routes for 4,8-dimethyl-7-propoxy-2H-chromen-2-one?

The synthesis typically involves alkylation of a hydroxyl-substituted chromenone precursor. For example, the propoxy group is introduced via nucleophilic substitution using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF). Subsequent methylation at the 4- and 8-positions may employ methyl iodide and a phase-transfer catalyst. Reaction progress is monitored via TLC and HPLC, with purification by column chromatography .

Key Reaction Steps:

StepReagents/ConditionsTarget Modification
11-Bromopropane, K₂CO₃, DMFIntroduction of propoxy group
2CH₃I, TBAB, NaOHMethylation at C4/C8
3Column chromatography (hexane:EtOAc)Purification

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation in a solvent like ethanol. Data collection uses a diffractometer (e.g., Bruker D8 Venture), with refinement via SHELXL. Key parameters include bond lengths (e.g., C–O: ~1.36 Å), torsional angles, and intermolecular interactions (π-π stacking, C–H···O contacts). For example, π-π interactions between chromenone rings stabilize the lattice, with centroid distances of ~3.5 Å .

Structural Highlights (Example):

ParameterValueSignificance
C8–O71.36 ÅPropoxy bond length
C4–C91.45 ÅMethyl-substituted ring geometry
π-π distance3.50 ÅStabilization via stacking

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be systematically resolved?

Contradictions often arise from variability in assay conditions (e.g., bacterial strains, compound solubility). To address this:

  • Standardize protocols: Use CLSI/M07-A11 guidelines for MIC assays.
  • Control solvent effects (e.g., DMSO ≤1% v/v).
  • Validate purity via NMR (>95%) and LC-MS.
  • Perform dose-response curves with triplicate replicates. Cross-reference with structural analogs (e.g., 7-hydroxy-4-methyl derivatives) to isolate substituent-specific effects .

Q. What advanced methodologies are used to study its enzyme inhibition mechanisms?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, CYP450). The propoxy group’s orientation in hydrophobic pockets is critical for binding affinity .
  • Kinetic Assays: Fluorescence quenching or SPR measures real-time binding kinetics. For example, ∆Kd values correlate with substituent electronegativity.
  • Metabolite Profiling: LC-HRMS identifies Phase I/II metabolites, revealing metabolic stability issues .

Example Docking Results (Hypothetical):

TargetBinding Energy (kcal/mol)Key Interactions
COX-2-8.2H-bond with Arg120, π-stacking with Tyr355
CYP3A4-7.5Hydrophobic contact with Phe304

Q. How can synthetic by-products be analyzed and minimized during scale-up?

  • HPLC-MS/PDA: Detects impurities (e.g., demethylated or over-alkylated derivatives).
  • DoE Optimization: Vary temperature, solvent polarity, and catalyst loading using a central composite design.
  • In Situ FTIR: Monitors reaction progression (e.g., carbonyl peak at 1700–1750 cm⁻¹ for chromenone formation) .

Common By-Products:

By-ProductStructureMitigation Strategy
7-Hydroxy derivativeLoss of propoxy groupUse excess alkylating agent
4-Monomethyl analogIncomplete methylationOptimize CH₃I stoichiometry

Data Analysis and Validation

Q. What statistical approaches are recommended for validating pharmacological data?

  • Multivariate Analysis: PCA or PLS-DA identifies outliers in high-throughput screening datasets.
  • Bland-Altman Plots: Assess agreement between replicate assays.
  • IC50 Confidence Intervals: Bootstrap resampling (n=1000) calculates 95% CI for dose-response curves .

Q. How is the compound’s photophysical behavior characterized for material science applications?

  • UV-Vis/FL Spectroscopy: Measures λmax (e.g., ~320 nm for chromenone) and quantum yield (ΦF).
  • TD-DFT Calculations: Predicts excited-state behavior using Gaussian09 with B3LYP/6-31G(d). Substituents like methyl and propoxy groups red-shift emission due to electron-donating effects .

Photophysical Data (Example):

ParameterValueCondition
λabs318 nmMethanol
λem450 nmSolid state
ΦF0.42Relative to quinine sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,8-dimethyl-7-propoxy-2H-chromen-2-one
Reactant of Route 2
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4,8-dimethyl-7-propoxy-2H-chromen-2-one

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